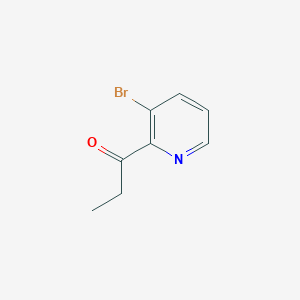

1-(3-bromopyridin-2-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-bromopyridin-2-yl)propan-1-one is a chemical compound with the molecular formula C8H8BrNO . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Molecular Structure Analysis

The molecular structure of 1-(3-bromopyridin-2-yl)propan-1-one consists of a pyridine ring attached to a propone group at the 2nd position and a bromine atom at the 3rd position . The InChI key for this compound is KKSZEUMHQXPTDY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(3-bromopyridin-2-yl)propan-1-one has a molecular weight of 214.06 . It is a liquid at room temperature . The compound has a calculated logP (iLOGP) of 2.05, indicating its lipophilicity . It also has a calculated water solubility (Log S) of -2.72, suggesting it is slightly soluble in water .Scientific Research Applications

Chemopreventive Potential

1-(3-bromopyridin-2-yl)propan-1-one has been explored for its potential in cancer chemoprevention. A study by Cabrera, Cerecetto, and González (2016) synthesized derivatives combining (naphtho)chalcone and (bromo)pyridine skeletons. These compounds showed promise in inducing phase II detoxification enzymes, particularly monofunctional phase II enzymes, which are crucial in the chemopreventive process (Cabrera, Cerecetto, & González, 2016).

Cross Coupling Reactions

The compound has been used in cross-coupling reactions. Xiaojun Han (2010) reported the successful synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using 3-bromopyridine. This process was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlighting its role in creating complex organic molecules (Han, 2010).

Chain Extension Reactions

Bhanu and Scheinmann (1979) described the use of 1,3-dilithiopropyne, reacting regioselectively with electrophiles, including bromopyridines, for linear chain extensions in organic synthesis. This study showcases the utility of bromopyridines in complex organic synthesis (Bhanu & Scheinmann, 1979).

Metal Binding and Antitumor Activity

The interaction of 1-(3-bromopyridin-2-yl)propan-1-one derivatives with metals has been investigated for antitumor activity. Roy et al. (2011) synthesized a cationic imidazopyridine species, exhibiting DNA minor groove binding and singlet oxygen generation, which is enhanced in the presence of certain metal ions. This research indicates its potential in photodynamic therapy and cancer treatment (Roy et al., 2011).

Neurogenesis Induction

In the field of neurology, derivatives of 1-(3-bromopyridin-2-yl)propan-1-one have been explored for inducing neurogenesis. Shin et al. (2015) found that certain derivatives increased the number of neurons during the differentiation of neural stem cells, suggesting its potential in neurodegenerative disease treatment (Shin et al., 2015).

Fluorescent Probe in Biological Imaging

Chao et al. (2019) developed a fluorescent probe based on the combination of a pyrene ring and substituted pyridine, which showed potential for imaging in biological systems, such as in HepG2 cells and zebrafish. This demonstrates its utility in biological and medical imaging applications (Chao et al., 2019).

Safety and Hazards

The compound is classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

1-(3-bromopyridin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZEUMHQXPTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopyridin-2-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.